Lysine DL-lactate Lysine DL-lactate Lysine DL-lactate is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 57061-63-9
VCID: VC0534199
InChI: InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;/m0./s1
SMILES: CC(C(=O)O)O.C(CCN)CC(C(=O)O)N
Molecular Formula: C9H20N2O5
Molecular Weight: 236.27 g/mol

Lysine DL-lactate

CAS No.: 57061-63-9

Cat. No.: VC0534199

Molecular Formula: C9H20N2O5

Molecular Weight: 236.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lysine DL-lactate - 57061-63-9

Specification

CAS No. 57061-63-9
Molecular Formula C9H20N2O5
Molecular Weight 236.27 g/mol
IUPAC Name (2S)-2,6-diaminohexanoic acid;2-hydroxypropanoic acid
Standard InChI InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;/m0./s1
Standard InChI Key GBRIDGNTDLIRMN-JEDNCBNOSA-N
Isomeric SMILES CC(C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N
SMILES CC(C(=O)O)O.C(CCN)CC(C(=O)O)N
Canonical SMILES CC(C(=O)O)O.C(CCN)CC(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Lysine DL-lactate (PubChem CID: 9881172) is a salt or mixture formed by the conjugation of lysine with both D- and L-lactic acid isomers. Its molecular weight is 236.27 g/mol, and it exists as a white crystalline solid under standard conditions . The compound’s structure comprises a lysine backbone with lactate groups attached to the ε-amino group, resulting in a zwitterionic form at physiological pH.

Molecular and Structural Data

Key physicochemical properties are summarized in Table 1.

Table 1: Chemical properties of Lysine DL-lactate

PropertyValue
Molecular FormulaC9H20N2O5\text{C}_9\text{H}_{20}\text{N}_2\text{O}_5
Molecular Weight236.27 g/mol
SynonymsLysine lactate, DL-; 57061-63-9
Component CompoundsLysine, Lactic acid
3D ConformationNot available (mixture/salt)

The absence of a defined 3D conformation arises from its status as a racemic mixture, complicating crystallographic analysis .

Synthesis and Production

Lysine DL-lactate is synthesized through esterification reactions between lysine and lactic acid. A representative method involves activating lactic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), followed by conjugation to lysine’s ε-amino group . This process yields both D- and L-isomers, necessitating chromatographic separation for stereospecific applications.

Biochemical Roles and Isomer Specificity

Lysine lactylation, a post-translational modification (PTM), regulates protein function in response to metabolic states. While Lysine DL-lactate is a synthetic analog, its biological relevance is overshadowed by the naturally occurring K l-la isomer, which is dynamically regulated by glycolysis and histone function .

Research Findings and Industrial Applications

Lactate Dehydrogenase Regulation

In Escherichia coli, lysine acetylation modulates lactate dehydrogenase (LdhA) activity, impacting lactate synthesis. Substituting lysine residues (e.g., K9R mutation) enhances LdhA activity by 1.74-fold, boosting lactate titer to 3.38 g/L compared to wild-type strains (1.91 g/L) .

Table 2: Lactate production in E. coli LdhA mutants

StrainLactate Titer (g/L)Conversion Efficiency (%)
Wild-type LdhA1.9128.37
K9R Mutant3.3849.23

Metabolic Engineering Implications

Knocking out ldhA reduces lactate byproducts but impairs NAD+ regeneration, stunting cell growth . In contrast, introducing hypoacetylation-mimetic mutations (e.g., K154Q-K248Q) suppresses lactate synthesis without growth defects, offering a superior strategy for metabolic engineering .

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